molecular formula C14H26ClN3S B15054317 (R)-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride

(R)-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B15054317
M. Wt: 303.9 g/mol
InChI Key: LQTYOZMHKXDFTL-UTONKHPSSA-N
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Description

®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an aminobutan-2-yl group and a thiophen-3-ylmethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the aminobutan-2-yl group and the thiophen-3-ylmethyl group. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming ketones or aldehydes.

    Reduction: This can lead to the formation of alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding.

Medicine

In medicine, ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride might be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications in manufacturing or materials science.

Mechanism of Action

The mechanism of action of ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride include other piperidine derivatives and compounds with similar functional groups, such as:

  • Piperidine
  • Thiophene derivatives
  • Aminobutanol derivatives

Uniqueness

What sets ®-1-(4-Aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C14H26ClN3S

Molecular Weight

303.9 g/mol

IUPAC Name

1-[(2R)-4-aminobutan-2-yl]-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H25N3S.ClH/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13;/h5,9,11-12,14,16H,2-4,6-8,10,15H2,1H3;1H/t12-;/m1./s1

InChI Key

LQTYOZMHKXDFTL-UTONKHPSSA-N

Isomeric SMILES

C[C@H](CCN)N1CCC(CC1)NCC2=CSC=C2.Cl

Canonical SMILES

CC(CCN)N1CCC(CC1)NCC2=CSC=C2.Cl

Origin of Product

United States

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